molecular formula C19H15NO2S B6502211 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one CAS No. 951897-00-0

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one

Cat. No. B6502211
CAS RN: 951897-00-0
M. Wt: 321.4 g/mol
InChI Key: DXCUDMXOBZVUKE-UHFFFAOYSA-N
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Description

The compound “3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one” is a synthetic compound that has been of great interest to the scientific community due to its unique properties and potential applications in various fields of research and industry. It is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has attracted increasing attention due to their antitumor and antivirus activities . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted .


Molecular Structure Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . THIQs with stereogenic center at position C(1) are the key fragments of a diverse range of alkaloids and bioactive molecules .


Chemical Reactions Analysis

Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates. Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored .


Physical And Chemical Properties Analysis

The molecular weight of “3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one” is 253.29 g/mol.

Scientific Research Applications

Mechanism of Action

The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action have been discussed . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .

properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)isothiochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S/c21-18(20-10-9-13-5-1-2-7-15(13)12-20)17-11-14-6-3-4-8-16(14)19(22)23-17/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCUDMXOBZVUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C(=O)S3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one

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